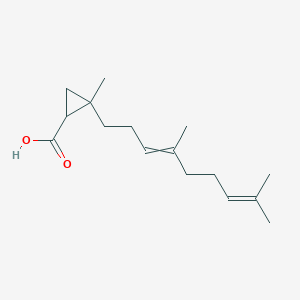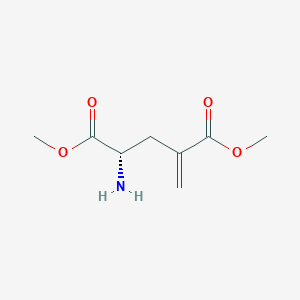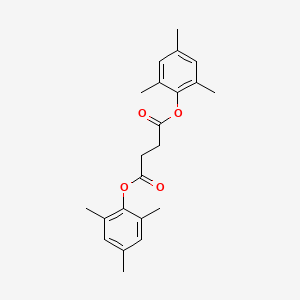
2,4,6-Trinitrophenol--6-(methanesulfonyl)pyridazin-3-amine (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trinitrophenol–6-(methanesulfonyl)pyridazin-3-amine (1/1) is a complex organic compound that combines the structural features of both 2,4,6-trinitrophenol and 6-(methanesulfonyl)pyridazin-3-amine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of nitro groups and a sulfonyl group in its structure suggests that it may exhibit unique chemical reactivity and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrophenol–6-(methanesulfonyl)pyridazin-3-amine typically involves multiple steps, starting with the preparation of the individual components, 2,4,6-trinitrophenol and 6-(methanesulfonyl)pyridazin-3-amine, followed by their coupling.
Synthesis of 2,4,6-Trinitrophenol: This can be achieved by nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Synthesis of 6-(Methanesulfonyl)pyridazin-3-amine: This involves the sulfonation of pyridazine followed by amination.
Coupling Reaction: The final step involves the coupling of 2,4,6-trinitrophenol with 6-(methanesulfonyl)pyridazin-3-amine under specific conditions, such as the presence of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2,4,6-Trinitrophenol–6-(methanesulfonyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2,4,6-Trinitrophenol–6-(methanesulfonyl)pyridazin-3-amine involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the sulfonyl group can form strong interactions with nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,4,6-Trinitrophenol: Known for its explosive properties and use in analytical chemistry.
6-(Methanesulfonyl)pyridazin-3-amine: Studied for its potential pharmaceutical applications.
属性
CAS 编号 |
61071-26-9 |
|---|---|
分子式 |
C11H10N6O9S |
分子量 |
402.30 g/mol |
IUPAC 名称 |
6-methylsulfonylpyridazin-3-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H7N3O2S/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-11(9,10)5-3-2-4(6)7-8-5/h1-2,10H;2-3H,1H3,(H2,6,7) |
InChI 键 |
GASTWGTXFCSCIH-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=NN=C(C=C1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-[(2-methoxy-2-oxoethyl)amino]butanoate](/img/structure/B14592927.png)
![2,2'-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol]](/img/structure/B14592935.png)
![{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14592952.png)
![1-{2-[4-(Methanesulfonyl)phenyl]hexan-2-yl}-1H-imidazole](/img/structure/B14592960.png)


![2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene](/img/structure/B14592985.png)

![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)

![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)
![[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14593014.png)

